molecular formula C18H17FN4O2S B2963383 7-cyclopropyl-5-((2-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 863003-22-9

7-cyclopropyl-5-((2-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2963383
CAS RN: 863003-22-9
M. Wt: 372.42
InChI Key: KICPKGJVSVNEOM-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in medical and pharmaceutical fields due to their biological activities .

Scientific Research Applications

Synthesis and Biological Activity

Research on structurally similar pyrimidine derivatives has demonstrated their significance in medicinal chemistry, particularly as scaffolds for developing new therapeutic agents. For example, the efficient synthesis of core ring systems like 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione has been highlighted, emphasizing the compound's role as a precursor for fluoroquinolone-like antibacterial agents (Rosen, German, & Kerns, 2009). This underscores the potential of pyrimidine derivatives in the development of new antibacterial drugs.

Novel Synthetic Routes

Innovative synthetic methods have been developed to create polyfunctional fused heterocyclic compounds, such as indene-1,3-diones reacting with various amines and chlorides to produce novel heterocyclic compounds. These methodologies facilitate the exploration of new pharmaceuticals and materials with potential applications in diverse areas (Hassaneen et al., 2003). Such synthetic strategies might be applicable to the synthesis and functionalization of the compound , providing a pathway to explore its properties and applications.

Antitumor and Antioxidant Activities

Compounds with pyrimidine structures have shown promising antitumor and antioxidant activities. For instance, derivatives like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine have exhibited potent inhibitory effects on mammalian dihydrofolate reductase, alongside significant antitumor activity against specific carcinomas (Grivsky et al., 1980). This suggests that similar structures could be explored for their potential in cancer treatment and as antioxidants.

Nonlinear Optical Properties

The investigation of novel styryl dyes, including pyrimidine derivatives, for their third-order nonlinear optical properties using techniques like the Z-scan technique, reveals significant potential in the field of optical materials and devices (Shettigar et al., 2009). Such studies are essential for the development of new materials for optical limiting, photonic, and telecommunication technologies.

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be further studied for potential use in medical or pharmaceutical applications .

properties

IUPAC Name

7-cyclopropyl-5-[(2-fluorophenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2S/c1-22-15-13(17(24)23(2)18(22)25)16(21-14(20-15)10-7-8-10)26-9-11-5-3-4-6-12(11)19/h3-6,10H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICPKGJVSVNEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3CC3)SCC4=CC=CC=C4F)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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